4,4'-Diamino-2,2'-stilbenedisulfonic acid

Description

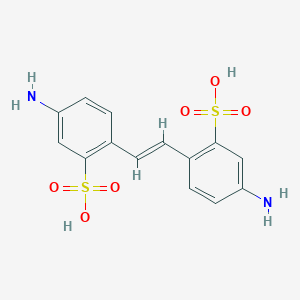

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJHVSOVQBJEBF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S2 | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60182371 | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index] | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW NEEDLES | |

CAS No. |

81-11-8, 28096-93-7 | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028096937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68088WVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 617 °F (NTP, 1992) | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (DAS)

Introduction: The Central Role of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

This compound (DAS), a water-soluble organic compound with the chemical formula C₁₄H₁₄N₂O₆S₂, is a cornerstone intermediate in the chemical industry.[1][2][3] Often referred to by its synonyms DSD acid, DASDA, or amsonic acid, this yellowish crystalline powder is of paramount importance in the production of fluorescent whitening agents (FWAs), also known as optical brighteners.[1][4][5] These agents are integral components in laundry detergents, paper, and textiles, where they function by absorbing ultraviolet light and re-emitting it as visible blue light, counteracting yellow tints and creating an appearance of enhanced whiteness.[1][5] Beyond this primary application, DAS serves as a vital precursor in the synthesis of a wide range of direct dyes and pigments.[1][2][6]

The industrial synthesis of DAS is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. This guide provides a detailed examination of the predominant synthesis pathway, delving into the mechanistic rationale behind each step, presenting detailed experimental protocols, and comparing the primary methodologies for the critical final reduction step.

Part 1: The Core Synthesis Pathway: A Three-Step Journey

The commercial production of this compound is not a single reaction but a sequence of three distinct chemical transformations. The pathway begins with a common industrial feedstock, 4-nitrotoluene, and proceeds through an intermediate, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS), before arriving at the final product.

Caption: Overall synthesis pathway for DAS.

Step 1: Sulfonation of 4-Nitrotoluene

The synthesis commences with the sulfonation of 4-nitrotoluene. This is a classic electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), typically from oleum (fuming sulfuric acid), acts as the electrophile.[7][8][9] The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, but directs the incoming sulfonic acid group (-SO₃H) to the ortho position, yielding 4-nitrotoluene-2-sulfonic acid (NTS).

-

Causality of Experimental Choice: Precise temperature control during this step is critical. Exceeding the optimal temperature range can lead to unwanted side reactions, such as the formation of sulfones, or even explosive decomposition of the reaction mixture. The use of a solvent like dichloroethane can help moderate the reaction temperature and ensure safety and high yields.

Step 2: Oxidative Condensation to 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNDS)

This is the key bond-forming step where the stilbene backbone is created. Two molecules of 4-nitrotoluene-2-sulfonic acid (NTS) undergo an oxidative condensation reaction in an aqueous alkaline medium.[4][10] Strong bases, such as sodium hydroxide, facilitate the abstraction of a proton from the methyl group of NTS, forming a resonance-stabilized carbanion. This nucleophilic intermediate is then oxidized, leading to the coupling of two molecules and the formation of the characteristic carbon-carbon double bond of the stilbene structure.

-

Causality of Experimental Choice: The choice of oxidizing agent is pivotal. Sodium hypochlorite (NaOCl) is a common and effective choice.[8] Alternatively, air or pure oxygen can be used, often in the presence of a transition metal catalyst.[10] The reaction is performed in an aqueous alkaline solution because the basic conditions are necessary for the initial deprotonation of the methyl group, which is the rate-determining step. A significant challenge is the limited solubility of NTS in aqueous alkali; to overcome this, organic co-solvents can be introduced to create a more homogeneous reaction mixture, thereby improving reaction speed and yield.[11]

Step 3: Reduction of DNDS to this compound (DAS)

The final step involves the reduction of the two nitro groups on the DNDS intermediate to primary amino groups, yielding the target DAS molecule.[3][4] This transformation is central to the overall process, and two primary methods dominate industrial applications: catalytic hydrogenation and the Béchamp reduction.

-

Method A: Catalytic Hydrogenation: This modern approach involves the reduction of the nitro groups using hydrogen gas in the presence of a metal catalyst. While Raney nickel is a common hydrogenation catalyst, it presents a significant challenge in this specific reaction by lacking chemoselectivity.[5] It can reduce not only the nitro groups but also the stilbene carbon-carbon double bond, leading to the formation of the undesired byproduct 4,4'-diaminodibenzyl-2,2'-disulfonic acid.[5][12]

-

Expert Insight: Cobalt-based catalysts, particularly Raney cobalt, have proven to be far more effective.[5][13] They exhibit high selectivity for the nitro groups, leaving the stilbene double bond intact. This process, carried out under controlled temperature (100-160°C), hydrogen pressure (20-120 bar), and a near-neutral pH (6.0-8.5), can achieve yields exceeding 95% with high product purity.[13]

-

-

Method B: Béchamp Reduction: This is a historically significant and robust method for reducing aromatic nitro compounds using iron metal as the reducing agent in a weakly acidic to weakly alkaline medium (pH 4-10).[14][15][16] The iron is oxidized to iron(II,III) oxide (Fe₃O₄) in the process.[16]

-

Expert Insight: While effective, the Béchamp reduction has fallen out of favor in many modern applications due to its significant environmental drawback: the co-generation of large quantities of iron oxide sludge.[16] This byproduct presents a disposal challenge, making catalytic hydrogenation a cleaner and more atom-economical alternative.[14]

-

Part 2: Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of DAS.

Protocol 2.1: Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNDS)

This protocol describes the oxidative condensation of 4-nitrotoluene-2-sulfonic acid using sodium hypochlorite.

-

Preparation: In a temperature-controlled reaction vessel, prepare a 30-50% aqueous solution of 4-nitrotoluene-2-sulfonic acid.[4]

-

Alkalinization: Slowly add a concentrated solution of sodium hydroxide (NaOH) while stirring vigorously. Maintain the temperature below 30°C. The pH of the solution should be strongly alkaline.

-

Oxidation: Gradually add a solution of sodium hypochlorite (NaOCl) to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature between 35-45°C.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as HPLC to track the consumption of the starting material and the formation of the DNDS product. The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, the product, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, may precipitate from the solution. It can be isolated by filtration. Alternatively, the reaction mixture can be acidified to precipitate the free acid, which is then filtered and washed with cold water.[17]

Protocol 2.2: Synthesis of DAS via Catalytic Hydrogenation (Cobalt Catalyst)

This protocol details the high-selectivity reduction of DNDS using a cobalt catalyst.

Caption: Experimental workflow for catalytic hydrogenation.

-

Vessel Charging: Charge a high-pressure autoclave with an aqueous solution of 4,4'-dinitrostilbene-2,2'-disulfonic acid (as its alkali salt) and a Raney cobalt catalyst.[13]

-

Inerting: Seal the reactor and purge several times with an inert gas, such as nitrogen, to remove all oxygen.

-

Pressurization & Heating: Pressurize the autoclave with hydrogen gas to the target pressure (e.g., 20-120 bars) and begin heating to the reaction temperature (e.g., 100-160°C) with vigorous stirring.[13]

-

pH Control: The pH of the aqueous medium must be maintained between 6.0 and 8.5 throughout the reaction to ensure optimal yield and purity.[13]

-

Reaction: Maintain the temperature and pressure until hydrogen uptake ceases, indicating the completion of the reduction.

-

Work-up: Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

-

Product Isolation: Filter the reaction mixture to remove the cobalt catalyst. The resulting aqueous solution contains the DAS product. The free acid can be precipitated by careful acidification, followed by filtration, washing with water, and drying.

Part 3: Comparative Data Analysis

The choice of reduction methodology in Step 3 is a critical decision in the process design, balancing factors of efficiency, cost, and environmental impact.

| Parameter | Catalytic Hydrogenation (Co Catalyst) | Béchamp Reduction (Fe) |

| Primary Reagent | Hydrogen Gas (H₂) | Iron Powder (Fe) |

| Reaction Medium | Aqueous (pH 6.0-8.5) | Weakly Acidic to Alkaline (pH 4-10) |

| Typical Yield | > 95%[13] | Generally high, but can be variable |

| Product Purity | High; minimal byproducts[13] | Good; requires separation from iron sludge |

| Key Byproducts | Minimal with cobalt catalyst | Iron Oxide Sludge (Fe₃O₄)[16] |

| Operational Safety | Requires handling of high-pressure H₂ | Generates less hazardous reaction conditions |

| Environmental Impact | Cleaner process; catalyst can be recycled | Significant solid waste (iron sludge) generation |

| Reference | [13] | [14][15][16] |

Conclusion

The synthesis of this compound is a well-established industrial process, refined over decades to optimize efficiency and product quality. The three-step pathway, involving sulfonation, oxidative condensation, and reduction, remains the most viable route. While traditional methods like the Béchamp reduction are still functional, modern chemical engineering principles favor cleaner, more selective technologies. The use of cobalt-catalyzed hydrogenation for the final reduction step represents a significant advancement, offering superior yields, higher purity, and a substantially lower environmental footprint by avoiding the production of solid waste. For researchers and drug development professionals, understanding the nuances of this synthesis pathway—from the mechanistic rationale to the practical execution—is crucial for leveraging this versatile intermediate in the creation of advanced materials and functional molecules.

References

- 1. Buy this compound | 81-11-8 [smolecule.com]

- 2. This compound | 81-11-8 [chemicalbook.com]

- 3. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. DSD Acid Supplier|this compound [benchchem.com]

- 6. sciforum.net [sciforum.net]

- 7. DE4311373A1 - Process for the preparation of 4-nitrotoluene-2-sulphonic acid - Google Patents [patents.google.com]

- 8. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 11. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 14. US4217304A - Continuous reduction process - Google Patents [patents.google.com]

- 15. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Introduction: Unveiling a Cornerstone Industrial Intermediate

This compound (CAS No. 81-11-8), often referred to by its common name, Amsonic Acid, is a pivotal organic compound whose industrial significance far outweighs its common recognition.[1][2][3] As a stilbene derivative, its rigid, planar structure and conjugated system are prerequisites for its most valuable property: fluorescence. This guide provides a comprehensive exploration of the core physicochemical properties, synthesis, analysis, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development and industrial chemistry. While its primary role has been cemented as an indispensable intermediate in the synthesis of fluorescent whitening agents (FWAs) and direct dyes, emerging research is beginning to uncover its potential in advanced materials and pharmacological applications.[4][5][6]

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its fundamental identity. This compound is a symmetrical molecule featuring a central ethene bridge connecting two substituted benzene rings. Each ring is functionalized with an amino group and a sulfonic acid group, positioned to impart specific chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 81-11-8[1][7] |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂[1][8] |

| Molecular Weight | 370.40 g/mol [1][8] |

| IUPAC Name | 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid[3] |

| Synonyms | Amsonic acid, Flavonic acid, DSD acid[2][3][9] |

| InChI Key | REJHVSOVQBJEBF-OWOJBTEDSA-N[1] |

| SMILES | Nc1ccc(\C=C\c2ccc(N)cc2S(O)(=O)=O)c(c1)S(O)(=O)=O[1] |

Core Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties. These are summarized below.

| Property | Value / Description | Source(s) |

| Appearance | Light yellow to cream-colored or yellow-brown crystalline powder or microscopic needles.[3][10] | ChemicalBook, Guidechem |

| Melting Point | >300 °C (decomposes).[1][7][8] | OECD SIDS, Sigma-Aldrich |

| Boiling Point | Data not available; decomposes at high temperatures.[7] | OECD SIDS |

| Density | ~1.65 g/cm³ (estimate).[8] | ChemicalBook |

| Water Solubility | Very low solubility; <0.1 g/100 mL at 23 °C.[8] Soluble in aqueous bases.[2] | ChemicalBook, TCI |

| Solubility (Other) | Soluble in alcohol and ether.[2][3] | TCI Chemicals, Guidechem |

| pKa | -1.58 ± 0.50 (Predicted).[8] | ChemicalBook |

| Vapor Pressure | < 130 Pa at 25 °C.[7] | OECD SIDS |

| Partition Coefficient (Log P) | Unmeasurable.[7] | OECD SIDS |

| Stability | Stable under normal conditions.[8] Combustible.[10] Incompatible with iron and strong oxidizing agents.[8][10] | ChemicalBook |

| pH | A suspension of 30 g/L in water has a pH of approximately 4.3.[10] | ChemicalBook |

Synthesis and Purification Pathways

The industrial production of this compound is a well-established process, critical for supplying the raw material for the dye and pigment industries. The primary and most economically viable route involves the reduction of its dinitro precursor.

3.1 Primary Synthesis Route: Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA)

The conversion of DNSDA to the target diamino compound is the cornerstone of its industrial production.[5] This reduction can be achieved through several methods, with catalytic hydrogenation being a modern, high-yield approach.

Caption: High-level workflow for the synthesis of DSD acid.

Historically, reduction was performed using iron filings in an acidic medium.[11] However, this method presents challenges with waste disposal and product isolation. Modern processes favor catalytic hydrogenation using catalysts like Raney cobalt, platinum, or palladium under controlled pH, temperature, and pressure.[11][12]

3.2 Example Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative example of the synthesis via catalytic hydrogenation, adapted from established patent literature.[11][12]

-

Preparation: An aqueous solution of the alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid is prepared.

-

pH Adjustment: The pH of the solution is carefully adjusted to a range of 6.0 to 8.5, often using carbon dioxide.[12] This is a critical step, as the final diamino product is soluble in this pH range, allowing for easy separation from the solid catalyst.[5][11]

-

Catalyst Introduction: A suitable catalyst, such as Raney cobalt or platinum on carbon, is added to the reaction vessel as an aqueous slurry.[11][12]

-

Hydrogenation: The mixture is heated to a temperature between 70°C and 180°C under a hydrogen pressure of 5 to 150 bar.[12] The reaction is typically carried out with continuous agitation.

-

Catalyst Removal: Upon completion of the reaction (monitored by hydrogen uptake), the hot solution is filtered to remove the solid catalyst. The alkaline pH ensures the product remains in the filtrate.[5]

-

Product Precipitation: The filtrate is then acidified (e.g., with hydrochloric acid). This lowers the solubility of the this compound, causing it to precipitate.[5]

-

Isolation: The precipitated product is isolated by filtration, washed, and dried, yielding a high-purity final product.[13]

Analytical Characterization Workflow

Confirming the identity, purity, and concentration of this compound is essential for both quality control in industrial settings and for its application in research. A multi-step analytical approach is typically employed.

Caption: General analytical workflow for DSD acid characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for both qualitative and quantitative analysis. Reversed-phase HPLC systems are effective for separating the target compound from its precursors (like DNSDA) and potential by-products.[14]

-

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of synthesis reactions and for preliminary purity assessments.[15]

-

Spectroscopic Methods: For definitive structural confirmation, a suite of spectroscopic techniques is used.[15]

-

UV-Visible Spectroscopy: The stilbene chromophore gives a characteristic UV absorption spectrum, which is also the basis for its fluorescent properties.

-

FT-IR Spectroscopy: Provides information on the functional groups present, such as N-H stretches from the amino groups and S=O stretches from the sulfonic acid groups.

-

NMR Spectroscopy (¹H and ¹³C): Used to elucidate the precise arrangement of atoms in the molecule, confirming the final structure.

-

Applications in Research and Industry

While its industrial foundation is secure, the unique properties of this compound are being leveraged in new areas of scientific research.

-

Fluorescent Whitening Agents (FWAs): This is the compound's largest application by volume.[5] It serves as the key building block for a class of FWAs used extensively in the paper, textile, and laundry detergent industries to make materials appear whiter and brighter.[5][6]

-

Dye Synthesis: It acts as a "middle component" in the synthesis of direct dyes, particularly disazo dyes, which are used for coloring cellulosic fibers like cotton.[10][15]

-

Heavy Metal Ion Sensing: Recent studies have demonstrated its potential as a fluorescent sensor. Its fluorescence can be selectively quenched by certain heavy metal ions, with a notable efficacy for detecting Sn²⁺ ions.[4]

-

Pharmacological Research: Emerging research is exploring the biological activities of this compound. Studies have shown it to possess anticancer properties against various cell lines (including HeLa and MCF-7), as well as antioxidant and antimicrobial activity.[4] This opens a new avenue for its potential use as a scaffold in drug development.

Safety, Toxicology, and Handling

As with any chemical intermediate, proper handling and an awareness of its toxicological profile are paramount.

| Safety Aspect | Description and Data | Source(s) |

| GHS Hazard Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2.[1][16] | Sigma-Aldrich, Fisher Scientific |

| Signal Word | Warning[1][16] | Sigma-Aldrich, Fisher Scientific |

| Acute Oral Toxicity (LD₅₀) | >5,000 mg/kg (Rat).[7] | OECD SIDS |

| Ecotoxicity | - Fish (LC₅₀): >1000 mg/L (non-toxic). - Daphnia (EC₅₀): 210 mg/L. - Algae (EC₅₀): 76 mg/L.[7][10] | OECD SIDS, ChemicalBook |

| Biodegradability | Not readily biodegradable.[7] | OECD SIDS |

| Recommended PPE | Safety glasses/eyeshields, chemical-resistant gloves, N95 dust mask or higher-level respiratory protection.[1][9] | Sigma-Aldrich, Cole-Parmer |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[8] | ChemicalBook |

Handling Precautions: Causes skin and eye irritation.[9][16] Harmful if swallowed, inhaled, or in contact with skin.[16][17] Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant industrial stature, primarily serving as the foundational molecule for a vast array of fluorescent whitening agents and dyes. Its physicochemical properties—high melting point, characteristic solubility profile dependent on pH, and inherent fluorescence—are directly responsible for its utility. While its synthesis and analysis are well-established, new frontiers in research are demonstrating its potential as a versatile platform for developing advanced materials like chemical sensors and as a lead compound in pharmacological studies. This guide provides the core technical data and procedural insights necessary for scientists and researchers to effectively and safely utilize this important chemical building block.

References

- 1. 4,4′-Diamino-2,2′-stilbendisulfonsäure technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,4'-Diaminostilbene-2,2'-disulfonic Acid | 81-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSD Acid Supplier|this compound [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. 81-11-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound CAS#: 81-11-8 [m.chemicalbook.com]

- 11. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]

- 12. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. sciforum.net [sciforum.net]

- 16. fishersci.com [fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS 81-11-8 properties

An In-depth Technical Guide to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (CAS 81-11-8)

Executive Summary

This compound, often referred to as DSD acid or Amsonic acid, is a pivotal chemical intermediate with the CAS number 81-11-8.[1] Its unique molecular architecture, featuring a stilbene backbone with amino and sulfonic acid functional groups, imparts crucial fluorescent properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, core applications, and safety considerations. Primarily, DSD acid serves as a foundational building block for the majority of commercial fluorescent whitening agents (FWAs) and a significant class of direct dyes.[2][3] We will explore the mechanistic underpinnings of its applications, detail relevant analytical protocols, and provide expert insights into its handling and environmental fate, offering a holistic resource for researchers and chemical industry professionals.

Physicochemical Characteristics

DSD acid is typically encountered as a light yellow or cream-colored powder or as microscopic needles.[4][5] Its physical and chemical properties are dictated by the presence of both basic amino groups and strongly acidic sulfonic acid groups, making it an amphoteric compound, though its overall character in suspension is acidic.[4] The disulfonic acid groups confer limited water solubility, a critical factor in its industrial synthesis and purification processes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81-11-8 | [1][6] |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [1][4] |

| Molecular Weight | 370.40 g/mol | [1][6] |

| Appearance | Odorless yellowish microscopic needles or cream-colored powder | [4][5] |

| Melting Point | >300 °C (decomposes) | [5] |

| Water Solubility | Insoluble to sparingly soluble. <0.1 g/100 mL at 23 °C.[5] The disodium salt is water-soluble.[7] | [4][5] |

| pH | Approx. 4.3 (30 g/L aqueous suspension) | [4][5] |

| IUPAC Name | 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | [1] |

Synthesis and Manufacturing Principles

The industrial production of DSD acid is a well-established, multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The primary feedstock is 4-nitrotoluene-2-sulfonic acid.[8] The synthesis follows a two-stage logic: first, the formation of the stilbene backbone via oxidative coupling, and second, the reduction of the nitro groups to the desired amino functionalities.

Stage 1: Oxidative Coupling to 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNSDA)

The initial step involves the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid. This reaction is typically performed in an aqueous alkaline medium, using an oxidizing agent such as sodium hypochlorite or even atmospheric oxygen in the presence of a strong base.[8][9] The alkaline conditions are crucial as they facilitate the deprotonation of the methyl group, forming a carbanion intermediate which is susceptible to oxidation and subsequent dimerization to form the stable trans-stilbene double bond.

Stage 2: Reduction to this compound

The reduction of the intermediate, 4,4'-dinitrostilbene-2,2'-disulfonic acid, is the most critical step. Historically, this was achieved using Béchamp reduction (iron filings in an acidic medium).[10] However, this method generates large quantities of iron sludge, posing environmental and disposal challenges.[10]

Modern industrial synthesis overwhelmingly favors catalytic hydrogenation. This approach offers higher purity, eliminates iron waste, and provides a more sustainable process. The choice of catalyst is paramount to prevent the reduction of the central carbon-carbon double bond. While nickel catalysts can be used, they often lead to over-reduction, yielding the undesired 4,4'-diaminodibenzyl-2,2'-disulfonic acid.[10] Cobalt-based catalysts, particularly Raney cobalt, have been found to be highly selective for the nitro groups while preserving the stilbene double bond.[10]

The hydrogenation is carried out in an aqueous medium under controlled pH (typically 6.0-8.5), elevated temperature (70–180°C), and hydrogen pressure (5–150 bar).[10] Maintaining the pH is critical; deviations can lead to side reactions and impurities. This selective catalytic process results in high yields (>95%) of DSD acid with the purity required for downstream applications.[10]

Figure 1: General synthesis pathway of DSD acid.

Core Applications and Mechanisms of Action

The utility of DSD acid is almost entirely as an intermediate, leveraging its reactive amino groups and its fluorescent stilbene core.[2]

Fluorescent Whitening Agents (FWAs)

The primary application of DSD acid is in the manufacturing of FWAs, also known as optical brightening agents (OBAs).[2][3] These agents function by absorbing invisible ultraviolet (UV) light (typically 340-370 nm) and re-emitting it as visible blue light (420-470 nm) through fluorescence.[3] Most materials like paper and textiles have a natural yellowish tint due to the absorption of blue light. The blue light emitted by the FWA compensates for this, making the material appear whiter and brighter to the human eye.[3][11]

DSD acid itself is the core fluorophore, but it is rarely used directly. Instead, its two primary amino groups are reacted, most commonly with cyanuric chloride, to build larger, more substantive molecules that can be tailored for specific applications (e.g., detergents, paper, textiles).[12][13] These subsequent reactions create di- or tetra-sulfonated triazinyl-aminostilbene derivatives, which are the workhorses of the FWA industry.[13]

Figure 2: Mechanism of fluorescence in FWA applications.

Intermediate for Azo Dyes

The two primary aromatic amine groups on the DSD acid molecule can be readily diazotized using nitrous acid (generated in situ from sodium nitrite and a mineral acid).[14] The resulting bis-diazonium salt is a reactive intermediate that can be coupled with various aromatic compounds (coupling components) such as phenols or anilines to form disazo dyes.[14] The extended conjugation provided by the stilbene backbone and the two azo linkages results in intensely colored compounds. The sulfonic acid groups ensure water solubility, making them suitable as direct dyes for cellulosic materials like cotton and paper.[14]

Emerging Research Applications

Recent studies have explored the utility of DSD acid beyond its traditional industrial roles. Its inherent fluorescence and reactive nature make it a candidate for:

-

Fluorescent Labeling and Sensors: It can be used as a fluorescent probe for detecting heavy metal ions, such as Sn²⁺, due to the inhibition of photo-induced electron transfer upon binding.[5][15]

-

Pharmacological Research: Investigations have shown DSD acid to possess various biological activities, including enzyme inhibition (e.g., acetylcholinesterase, butyrylcholinesterase) and anticancer effects against certain cell lines in vitro.[15] It has also been studied for its potential estrogenic effects.[5]

Analytical and Quality Control Protocol

Ensuring the purity of DSD acid is critical, as impurities can affect the performance and color of the final dyes or FWAs. High-Performance Liquid Chromatography (HPLC) is the standard method for both qualitative and quantitative analysis.[16]

Protocol: Purity Analysis of DSD Acid by Reverse-Phase HPLC

This protocol provides a framework for separating DSD acid from its common precursors and by-products, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDS) and 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (NASDS).[16]

1. Objective: To determine the purity of a DSD acid sample and quantify key impurities.

2. Materials & Equipment:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

DSD acid sample and reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate or acetate buffer, pH adjusted)

-

Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient elution is often preferred for optimal separation. For example:

-

Solvent A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

Solvent B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a higher percentage (e.g., 70%) over 20-30 minutes to elute all components.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Set to the λmax of DSD acid (around 350 nm) and other wavelengths if necessary to detect impurities.

-

Injection Volume: 10-20 µL

4. Procedure:

-

Standard Preparation: Accurately weigh a known amount of DSD acid reference standard and dissolve it in a suitable solvent (e.g., mobile phase A or a water/methanol mix) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the DSD acid sample to be tested and dissolve it in the same solvent as the standard to a known concentration.

-

Analysis: Inject the standards and sample solutions into the HPLC system.

-

Data Processing:

-

Identify the DSD acid peak in the sample chromatogram by comparing its retention time with the standard.

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Calculate the concentration of DSD acid in the sample using the calibration curve.

-

Purity is typically expressed as a percentage area, calculated as: (Peak Area of DSD / Total Peak Area of all components) * 100%.

-

5. System Validation: The protocol is self-validating through the use of a reference standard and calibration curve, ensuring accuracy and reproducibility. System suitability parameters (e.g., peak symmetry, resolution between critical pairs) should be monitored to ensure the system is performing correctly.

Toxicology and Environmental Profile

Human Health

DSD acid exhibits low acute toxicity, with an oral LD50 in rats reported to be over 5,000 mg/kg.[2] However, it is classified as an irritant, capable of causing skin and serious eye irritation.[17][18] Inhalation of dust may also cause respiratory tract irritation.[17] Chronic toxicity studies in rats and mice showed no significant adverse effects on organ weight or pathology, though high doses were associated with marginally decreased body weights.[2] It has shown no genotoxic effects in bacterial assays or in vitro chromosomal aberration tests.[2]

Environmental Fate

DSD acid is not readily biodegradable.[2] In a standard 28-day test, degradation was minimal (0-4%).[2] However, it is susceptible to direct photodegradation due to its ability to absorb UV light, with an estimated half-life of about one week in the environment.[2]

Ecotoxicity:

The overall environmental risk is considered low, primarily because it is used as an intermediate within closed industrial systems, minimizing direct release.[2] The Predicted Environmental Concentration (PEC) is generally lower than the Predicted No-Effect Concentration (PNEC) derived from ecotoxicity data.[2][4]

Safety and Handling

As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable when working with DSD acid.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[17][18] When handling the powder and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.[7]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, especially when weighing or transferring the powder.[18] Eyewash stations and safety showers must be readily accessible.[18]

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[19] Minimize dust generation.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[18] It is incompatible with strong oxidizing agents and iron.[4][7]

-

Spill Response: For small spills, dampen the solid material with water to prevent dust from becoming airborne, then transfer to a suitable container for disposal.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate chemical, indispensable to the dye and fluorescent whitener industries. Its value is derived from a unique combination of a fluorescent stilbene core and reactive amine functionalities. While its synthesis requires careful control, particularly during the selective reduction step, modern catalytic methods provide an efficient and relatively clean production route. Its toxicological and environmental profiles are well-characterized, indicating low risk when handled within the controlled industrial settings for which it is designed. A thorough understanding of its properties, synthesis, and analytical methods is essential for any professional involved in the research, development, or application of fluorescent materials and direct dyes.

References

- 1. This compound, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Optical brightener - Wikipedia [en.wikipedia.org]

- 4. This compound | 81-11-8 [chemicalbook.com]

- 5. Buy this compound | 81-11-8 [smolecule.com]

- 6. 4,4′-二氨基二苯乙烯-2,2′-二磺酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, DISODIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 10. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 11. Exploring Optical Brightening Agents - STPP Group [stppgroup.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure :: BioResources [bioresources.cnr.ncsu.edu]

- 14. sciforum.net [sciforum.net]

- 15. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

quantum yield of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

An In-Depth Technical Guide to the Quantum Yield of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA)

Introduction: The Photochemical Significance of DSDSA

This compound (DSDSA) is a derivative of trans-stilbene, a molecule renowned for its unique photochemical properties.[1] While its primary industrial application is as a key intermediate in the synthesis of fluorescent whitening agents and dyes, its intrinsic fluorescence makes it a subject of interest for various research applications.[2][3] These whitening agents function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, masking yellowish tints in materials like textiles and paper.[2]

The efficiency of this light conversion process is quantified by the fluorescence quantum yield (Φ_F), a critical parameter that dictates the performance of any fluorophore.[4] The quantum yield is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[5][6] A high quantum yield is essential for applications requiring bright fluorescence, such as in high-throughput screening assays or as fluorescent probes.[4] This guide provides a comprehensive overview of the theoretical underpinnings of DSDSA's quantum yield, detailed methodologies for its accurate measurement, and an analysis of the key factors that influence its emissive properties.

Part 1: The Theoretical Framework of Fluorescence Quantum Yield

When a molecule like DSDSA absorbs a photon, it transitions to an electronically excited state. The molecule can then return to the ground state through several competing deactivation pathways. The quantum yield is a measure of the probability that the deactivation will occur through fluorescence.[6]

The main deactivation processes are:

-

Fluorescence (Radiative Decay): The molecule loses energy by emitting a photon.

-

Non-Radiative Decay: The molecule loses energy without emitting a photon. These processes compete with fluorescence and lower the quantum yield.[7] Major non-radiative pathways include:

-

Internal Conversion & Vibrational Relaxation: Energy is lost as heat to the surrounding environment.[6] Increased molecular flexibility and bond rotations can enhance this process, thereby quenching fluorescence.[8]

-

Intersystem Crossing: A transition to a triplet excited state, which can lead to phosphorescence or non-radiative decay. The presence of heavy atoms can promote this pathway.[8]

-

Quenching: Interaction with other molecules in the solution (quenchers) can deactivate the excited state. Dissolved oxygen is a common quencher.[9]

-

The quantum yield (Φ_F) is therefore determined by the relative rates of radiative decay (k_f) versus the sum of all non-radiative decay rates (k_nr).

Φ_F = k_f / (k_f + Σk_nr)

A high quantum yield (approaching 1) indicates that fluorescence is the dominant deactivation pathway.[7]

Part 2: A Practical Guide to Measuring Quantum Yield

Two primary methods exist for measuring fluorescence quantum yield: the absolute method and the relative method.[4][10] The absolute method directly measures all photons emitted by a sample using specialized equipment like an integrating sphere, offering high accuracy.[5][10] However, the relative method is more commonly employed due to its accessibility and simplicity.[4] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[6]

The Relative Method: A Step-by-Step Protocol

This protocol outlines the comparative method for determining the fluorescence quantum yield of DSDSA. The underlying principle is that if a standard and a sample solution absorb the same number of photons (i.e., have identical absorbance values at the excitation wavelength), the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[4]

Step 1: Selection of an Appropriate Standard

-

Choose a quantum yield standard whose absorption and emission spectra overlap significantly with DSDSA. DSDSA, as a stilbene derivative, is expected to absorb in the UV range (approx. 340-350 nm).[11] Quinine sulfate in 0.1M perchloric acid (Φ_F = 0.60) is a reliable standard in this region and shows minimal temperature dependence.[7]

Step 2: Preparation of Solutions

-

Prepare stock solutions of both DSDSA (the "test" sample) and the chosen standard (e.g., quinine sulfate) in the same solvent. Given the sulfonic acid groups, high-purity water is a suitable solvent for DSDSA.

-

From the stock solutions, prepare a series of 5-6 dilutions for both the test sample and the standard. The concentrations should be carefully chosen so that the absorbance at the excitation wavelength falls within the range of 0.01 to 0.1.[12] Crucially, keeping absorbance below 0.1 minimizes inner filter effects, where re-absorption of emitted light can lead to inaccurate measurements. [6]

Step 3: Absorbance Measurements

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard. Use the pure solvent as a blank reference.

-

From the spectra, determine the precise absorbance value at the chosen excitation wavelength for every solution.

Step 4: Fluorescence Measurements

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each of the prepared solutions.

-

It is critical that all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) remain identical for all measurements of both the test sample and the standard. [12]

-

Record the emission spectrum of a solvent-only blank.

Step 5: Data Analysis and Calculation

-

Correct Spectra: Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plot Data: For both the test sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at the excitation wavelength (X-axis).

-

Determine Gradients: Perform a linear regression for each data set. The plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).[4]

-

Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[6]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots for the test sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the test sample and standard. (If the same solvent is used, this term becomes 1).

-

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Part 3: Factors Influencing the Quantum Yield of DSDSA

The quantum yield of DSDSA is not an immutable constant. It is highly sensitive to its molecular structure and local environment. Understanding these factors is crucial for optimizing its performance in any application.

Inherent Molecular Structure

-

Conjugated System: The stilbene backbone provides a conjugated π-electron system, which is fundamental for strong fluorescence.[13]

-

Functional Groups: The two electron-donating amino groups (-NH₂) significantly enhance fluorescence intensity. Conversely, electron-withdrawing groups tend to decrease or quench fluorescence.[13]

-

Structural Rigidity: Molecules with greater structural rigidity often exhibit higher quantum yields because it limits energy loss through non-radiative vibrational movements.[9][14]

Environmental Factors

-

pH: The amino and sulfonic acid groups make DSDSA's fluorescence highly pH-dependent. In acidic solutions, the amino groups become protonated (-NH₃⁺), transforming them into electron-withdrawing groups that are likely to quench fluorescence.[13] The optimal fluorescence is expected in neutral to alkaline solutions where the amino groups are in their neutral, electron-donating form.

-

Solvent Polarity: Many fluorescent molecules, particularly stilbene derivatives, exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity.[11][15] This is due to differential stabilization of the ground and excited states by the solvent molecules.

-

Temperature: Increasing the temperature generally decreases the quantum yield.[9] This is because higher temperatures increase the frequency of collisions between molecules, providing an efficient pathway for non-radiative energy loss as heat.[9][14]

-

Quenchers: The presence of quenching species can dramatically reduce quantum yield. Recent studies have shown that DSDSA's fluorescence is quenched upon binding to certain heavy metal ions like Sn²⁺, indicating its potential use as a fluorescent sensor.[16] Dissolved oxygen is also a known quencher of fluorescence.[9]

Key Influencers on DSDSA Fluorescence

Caption: Factors influencing the quantum yield of DSDSA.

Data Presentation

When reporting quantum yield data, a structured table is essential for clarity and comparison.

| Sample ID | Solvent | Standard Used | Absorbance at λ_ex | Integrated Fluorescence Intensity (a.u.) | Gradient (Intensity/Abs) | Calculated Quantum Yield (Φ_F) |

| DSDSA Dilution 1 | Deionized H₂O | Quinine Sulfate | 0.021 | 150,000 | ||

| DSDSA Dilution 2 | Deionized H₂O | Quinine Sulfate | 0.045 | 325,000 | \multirow{2}{}{7.18E+06} | \multirow{2}{}{[Value]} |

| ... | ... | ... | ... | ... | ||

| Standard Dil. 1 | 0.1M HClO₄ | - | 0.023 | 250,000 | ||

| Standard Dil. 2 | 0.1M HClO₄ | - | 0.048 | 520,000 | \multirow{2}{}{1.08E+07} | \multirow{2}{}{0.60 (Known)} |

| ... | ... | ... | ... | ... |

Note: Data shown is illustrative for formatting purposes.

Conclusion

While this compound is primarily recognized as a precursor molecule, its inherent fluorescence warrants careful characterization for any research or development application. Its quantum yield is not a fixed value but a dynamic property governed by a sensitive interplay between its molecular structure and its chemical environment, particularly pH and the presence of quenching agents. By employing the rigorous, comparative methodology detailed in this guide, researchers can reliably determine the fluorescence quantum yield of DSDSA under specific experimental conditions. This enables the optimization of protocols, the development of novel applications such as fluorescent sensors, and a deeper understanding of the fundamental photophysics of this important stilbene derivative.

References

- 1. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 2. DSD Acid Supplier|this compound [benchchem.com]

- 3. 4,4′-二氨基二苯乙烯-2,2′-二磺酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. benchchem.com [benchchem.com]

- 5. jasco-global.com [jasco-global.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. edinst.com [edinst.com]

- 11. [Synthesis and spectral properties of stilbene derivatives as two-photon absorption materials] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iss.com [iss.com]

- 13. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 14. homework.study.com [homework.study.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Characterization of Novel DASDA Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Potential of Stilbene Scaffolds in Modern Drug Discovery

The stilbene scaffold, a diarylethene structure, has long captured the interest of medicinal chemists. Its presence in a variety of natural products with significant biological activities, such as resveratrol, has established it as a "privileged structure" in the field of drug discovery.[1][2][3][4] Among the synthetic stilbene derivatives, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA) has proven to be a highly versatile building block.[5][6][7][8][9] Its distinct structural characteristics, including a rigid backbone, two strategically positioned amino groups, and two sulfonic acid moieties, offer a rich platform for chemical modification. This allows for the creation of new derivatives with customized pharmacological profiles, making it a valuable intermediate in the preparation of optical brighteners and other specialized chemicals.[5][10]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel DASDA derivatives, designed for researchers, scientists, and professionals in drug development.[11][12][13] It aims to go beyond simple protocols by offering insights into the reasoning behind experimental decisions, thereby promoting a robust and reproducible methodology for working with this promising class of molecules.[1][3]

Part 1: Synthetic Strategies for Novel DASDA Derivatives

The creation of new DASDA derivatives typically centers on modifying its primary amino groups. The selection of a synthetic pathway is influenced by the target molecular structure, the reactivity of the chosen chemical agents, and the purity requirements for the final product. A widely used and effective method is the acylation of the amino groups, which facilitates the introduction of a diverse range of substituents.[14][15][16][17]

General Synthetic Workflow: Acylation of DASDA

Acylation of DASDA is a robust and versatile method for generating a library of novel derivatives. The general workflow involves reacting DASDA with an acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base.[14][15][16][17]

Caption: General workflow for the synthesis of novel DASDA derivatives via acylation.

This protocol outlines the synthesis of a representative bis-amide derivative of DASDA using an acid chloride as the acylating agent.

Materials:

-

This compound (DASDA)

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine

-

Deionized water

-

Ethanol

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution of DASDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve DASDA (1.0 eq) in anhydrous DMF. The volume of DMF should be sufficient to completely dissolve the starting material, typically yielding a 0.1-0.5 M solution.

-

Addition of Base: Add pyridine (2.2 eq) dropwise to the stirred solution at room temperature. The pyridine acts as a base to neutralize the HCl generated during the acylation reaction.[18][19][20][21][22]

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (2.2 eq) to the solution. The dropwise addition helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) by observing the disappearance of the DASDA spot.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold deionized water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water and cold ethanol to remove unreacted starting materials and by-products.

-

Drying: Dry the product under vacuum at a temperature below 60 °C.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[23][24][25][26]

Causality Behind Experimental Choices:

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the acyl chloride from reacting with atmospheric moisture, which would hydrolyze it to the corresponding carboxylic acid and lower the yield of the desired amide.

-

Aprotic Solvent: DMF is an ideal solvent due to its high polarity, which facilitates the dissolution of the polar DASDA, and its aprotic nature, which prevents it from reacting with the acyl chloride.

-

Stoichiometry of Reagents: A slight excess of the acylating agent and base is typically used to drive the reaction to completion and ensure all the DASDA is consumed.

Part 2: Comprehensive Characterization of Novel DASDA Derivatives

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the newly synthesized DASDA derivatives. A combination of analytical techniques is necessary for unambiguous structure elucidation.

Logical Flow of Characterization

The characterization process should follow a logical sequence, beginning with techniques that provide general structural information and progressing to more detailed analyses.

Caption: A logical workflow for the comprehensive characterization of novel DASDA derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of DASDA derivatives, the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the amide C=O and N-H stretches are key indicators of a successful acylation.

Table 1: Key FT-IR Vibrational Frequencies for DASDA and its Acylated Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (DASDA) | N-H Stretch | 3300-3500 (two bands) |

| Amide (Derivative) | N-H Stretch | 3200-3400 (one band) |

| Amide (Derivative) | C=O Stretch (Amide I) | 1630-1680 |

| Amide (Derivative) | N-H Bend (Amide II) | 1510-1570 |

| Sulfonic Acid | S=O Stretch | 1150-1250 and 1030-1070 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Stilbene C=C | C=C Stretch | ~965 (trans) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[27][28][29]

-

¹H NMR: The proton NMR spectrum will confirm the presence of protons from the newly introduced acyl group and show a downfield shift of the aromatic protons adjacent to the newly formed amide linkage. The disappearance of the broad amine proton signals of DASDA is also a key diagnostic indicator.

-

¹³C NMR: The carbon NMR spectrum will display a new carbonyl carbon signal in the 160-180 ppm range, confirming the formation of the amide bond.[30]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivative, providing strong evidence for its identity.[31][32] For sulfonated compounds, negative-ion electrospray ionization (ESI-MS) is often the preferred method as the sulfonic acid groups are readily deprotonated.[33][34] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of the final compound.[35][36][37][38] A well-designed HPLC method can effectively separate the desired product from any residual starting materials, by-products, or other impurities. A single, sharp peak in the chromatogram indicates a high-purity compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized DASDA derivative in a suitable solvent (e.g., DMF or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Method Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: Determined from the UV-Vis spectrum of the compound (typically at the λmax).

-

-

Gradient Elution: A typical gradient elution might be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound is calculated as the area of the main peak as a percentage of the total area of all peaks.

Part 3: Conclusion and Future Directions

The synthetic and characterization methodologies detailed in this guide offer a solid foundation for the development of novel DASDA derivatives. The adaptability of the DASDA scaffold, combined with the capabilities of modern analytical techniques, presents significant opportunities for the discovery of new therapeutic agents. Future research in this domain is expected to concentrate on creating more intricate derivatives with enhanced biological activity and superior pharmacokinetic profiles. The incorporation of computational modeling and high-throughput screening will likely expedite the identification of promising lead compounds originating from this noteworthy stilbene core.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 9. 4,4’-Diamino-2,2’-stilbenedisulfonic acid | SIELC Technologies [sielc.com]

- 10. scribd.com [scribd.com]

- 11. Data-intensive drug development in the information age: applications of Systems Biology/Pharmacology/Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. byjus.com [byjus.com]

- 15. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]

- 16. Friedel–Crafts Acylation [sigmaaldrich.com]

- 17. studymind.co.uk [studymind.co.uk]